molecular formula C10H18N2 B13176843 (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine

(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine

Cat. No.: B13176843
M. Wt: 166.26 g/mol
InChI Key: YYTQFUQKFQENQE-DJBFQZMMSA-N
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Description

(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine is a nitrogen-containing heterocyclic compound. It is part of the indolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a fused bicyclic system, which includes a pyrrole ring and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine can be achieved through several methods. One common approach involves the use of 2-alkylpyridines as substrates. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used for the synthesis of indolizines . These methods typically involve the cyclization of pyridine derivatives under specific conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. Transition metal-catalyzed reactions and oxidative coupling approaches have been developed to achieve higher yields and better control over the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under specific conditions to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated compounds. Substitution reactions can introduce various functional groups into the indolizine core .

Mechanism of Action

The mechanism of action of (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit VEGF, which plays a crucial role in angiogenesis. By blocking this pathway, the compound can potentially prevent the growth of new blood vessels in tumors, thereby inhibiting cancer progression .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine include other indolizine derivatives such as pyrrolo[1,2-a]pyridine and its π-expanded analogues . These compounds share a similar core structure but differ in their substitution patterns and functional groups.

Uniqueness: What sets this compound apart is its specific stereochemistry and the unique biological activities of its derivatives.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

(3aS,9aS)-2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine

InChI

InChI=1S/C10H18N2/c1-2-4-12-9(3-1)5-8-6-11-7-10(8)12/h8-11H,1-7H2/t8-,9?,10+/m0/s1

InChI Key

YYTQFUQKFQENQE-DJBFQZMMSA-N

Isomeric SMILES

C1CCN2[C@@H]3CNC[C@@H]3CC2C1

Canonical SMILES

C1CCN2C(C1)CC3C2CNC3

Origin of Product

United States

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